molecular formula C23H35N5O4 B8302291 Ethyl 4-[(1-{[(1,1-dimethylethyl)oxy]carbonyl}-4-piperidinyl)amino]-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Ethyl 4-[(1-{[(1,1-dimethylethyl)oxy]carbonyl}-4-piperidinyl)amino]-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B8302291
M. Wt: 445.6 g/mol
InChI Key: DRURWKURYWPHIG-UHFFFAOYSA-N
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Description

Ethyl 4-[(1-{[(1,1-dimethylethyl)oxy]carbonyl}-4-piperidinyl)amino]-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C23H35N5O4 and its molecular weight is 445.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C23H35N5O4

Molecular Weight

445.6 g/mol

IUPAC Name

ethyl 1,6-diethyl-4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C23H35N5O4/c1-7-17-18(21(29)31-9-3)19(16-14-24-28(8-2)20(16)26-17)25-15-10-12-27(13-11-15)22(30)32-23(4,5)6/h14-15H,7-13H2,1-6H3,(H,25,26)

InChI Key

DRURWKURYWPHIG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C2C=NN(C2=N1)CC)NC3CCN(CC3)C(=O)OC(C)(C)C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-chloro-1,6-diethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (14.8 g, 52.6 mmol, e.g. which can be as prepared in Intermediate 3, first or alternative preparation thereof) in N-methyl-2-pyrrolidinone (140 ml) was treated with N,N-diisopropylethylamine (22.9 ml, 131 mmol) followed by 1,1-dimethylethyl 4-amino-1-piperidinecarboxylate (11.6 g, 57.9 mmol, commercially available e.g. from AstaTech) and the mixture was heated at 120° C. for 24 hours. The reaction mixture was cooled and poured into aqueous lithium chloride solution (5% LiCl, 1 L) and the aqueous phase was extracted with ethyl acetate (3×250 ml). The combined organic extracts were dried (Na2SO4) and the solvent was evaporated. The residue, an oil, was purified by column chromatography using a column of silica gel (ART9385, 500 ml) made up in 4:1 hexane:ethyl acetate, eluting with 4:1 hexane:ethyl acetate (500 ml) and then 2:1 hexane:ethyl acetate until the product eluted. The fractions containing the product were pooled and the solvent was evaporated to give the title compound (18.55 g) as an oil which solidified on standing. LCMS m/z 446 [MH+]; TRET=3.69 min.
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